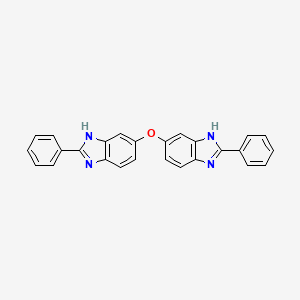
2-(4-Hydroxyphenoxy)-4,6-dimethylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is commonly abbreviated as R-HPA .
- This solid compound is soluble in various organic solvents such as ethanol, methanol, and chloroform.
- Its systematic name is 2-(4-hydroxyphenoxy)propionic acid .
R-2-(4-Hydroxyphenoxy)propionic acid: is an organic compound with the chemical formula .
Preparation Methods
- R-HPA is typically synthesized through a reaction between phenol and acrylic acid.
- The specific reaction conditions can be adjusted based on practical considerations, but generally involve controlling temperature and reaction time.
- Industrial production methods may vary, but the core reaction remains the same.
Chemical Reactions Analysis
- R-HPA can undergo various chemical reactions:
Etherification: It reacts with alcohols to form esters (e.g., R-2-(4-hydroxyphenoxy)propionic acid butyl ester).
Chlorination: It can be chlorinated to produce derivatives.
- Common reagents include alcohols (for esterification) and chlorine sources (for chlorination).
- Major products include esters and chlorinated derivatives.
Scientific Research Applications
- R-HPA finds applications in various fields:
Herbicide Chemistry: It serves as a key intermediate in the synthesis of herbicides.
Polymer Synthesis: R-HPA is used in the preparation of polymers, coatings, and rubber additives.
Mechanism of Action
- The exact mechanism by which R-HPA exerts its effects depends on its specific application.
- In herbicides, it likely interferes with plant growth pathways.
- Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
- R-HPA stands out due to its unique structure.
- Similar compounds include other phenoxypropionic acids, but R-HPA’s specific substitution pattern sets it apart.
Remember that R-HPA is generally safe under normal conditions, but precautions should be taken to avoid direct skin or eye contact. If accidental exposure occurs, rinse with plenty of water and seek medical attention if necessary
Properties
Molecular Formula |
C14H12N2O2 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-(4-hydroxyphenoxy)-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12N2O2/c1-9-7-10(2)16-14(13(9)8-15)18-12-5-3-11(17)4-6-12/h3-7,17H,1-2H3 |
InChI Key |
CKVPWZVMKSZFGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)OC2=CC=C(C=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


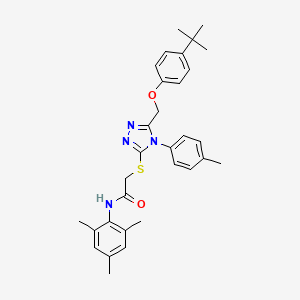
![2,6-di-tert-butyl-4-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-yl)phenol](/img/structure/B11086432.png)
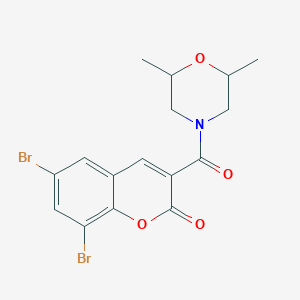
![N-[(2E)-3-ethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene]ethanamine](/img/structure/B11086451.png)
![7-[2-(4-fluorophenyl)ethyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11086464.png)
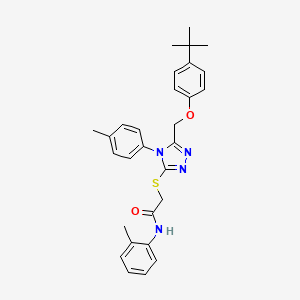
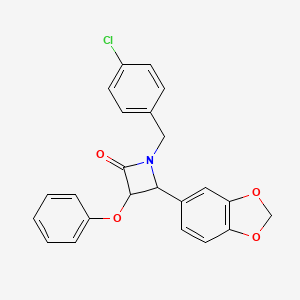
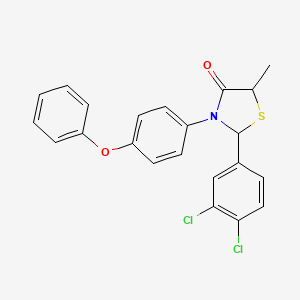
![4-(2-chlorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B11086488.png)
![3-chloro-N-[1-(4-hydroxybenzyl)cyclohexyl]propanamide](/img/structure/B11086496.png)
![10-[(Z)-1-(2,3-Dichlorophenyl)methylidene]-7-(2-thienyl)-5,7-dihydro-6H-benzo[H][1,3]thiazolo[2,3-B]quinazolin-9-one](/img/structure/B11086500.png)

![N-benzyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11086505.png)
